4-(4-Aminophenyl)sulfonylbenzoic acid

Catalog No.
S14640054
CAS No.
46948-43-0
M.F
C13H11NO4S
M. Wt
277.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Aminophenyl)sulfonylbenzoic acid

CAS Number

46948-43-0

Product Name

4-(4-Aminophenyl)sulfonylbenzoic acid

IUPAC Name

4-(4-aminophenyl)sulfonylbenzoic acid

Molecular Formula

C13H11NO4S

Molecular Weight

277.30 g/mol

InChI

InChI=1S/C13H11NO4S/c14-10-3-7-12(8-4-10)19(17,18)11-5-1-9(2-6-11)13(15)16/h1-8H,14H2,(H,15,16)

InChI Key

ANJUQZCKLXYDJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)N

4-(4-Aminophenyl)sulfonylbenzoic acid, also known as a sulfonamide derivative, is a compound characterized by the presence of both an amino group and a sulfonyl group attached to a benzoic acid structure. Its molecular formula is C13H12N2O4SC_{13}H_{12}N_{2}O_{4}S, and it features a sulfonyl group (SO2-SO_2) linked to the phenyl ring of the benzoic acid. This compound is of interest due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis.

Involving 4-(4-Aminophenyl)sulfonylbenzoic acid typically include:

  • Nitration: The compound can undergo nitration reactions where nitro groups are introduced onto the aromatic rings under specific conditions, often using nitrating agents like nitric acid in the presence of sulfuric acid.
  • Reduction: The nitro groups can be reduced to amino groups through catalytic hydrogenation or using reducing agents such as iron and hydrochloric acid.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are important for various applications in organic chemistry.

These reactions highlight the compound's versatility and potential for functionalization.

4-(4-Aminophenyl)sulfonylbenzoic acid exhibits significant biological activity, particularly in its role as an antibacterial agent. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial cell proliferation. The compound's structure allows it to mimic para-aminobenzoic acid, a substrate for bacterial enzymes, thereby inhibiting their function.

In addition to antibacterial properties, research suggests potential anti-inflammatory effects, making it a candidate for further pharmacological studies.

The synthesis of 4-(4-Aminophenyl)sulfonylbenzoic acid can be achieved through multiple methods:

  • Starting from 4-Aminobenzenesulfonamide: This method involves the reaction of 4-aminobenzenesulfonamide with benzoic acid derivatives under acidic or basic conditions.
  • Nitration followed by reduction: As mentioned earlier, starting from a nitro-substituted benzoic acid, nitration introduces nitro groups that can subsequently be reduced to amino groups.
  • Direct sulfonation: Benzoic acid can be sulfonated using sulfur trioxide or fuming sulfuric acid to introduce the sulfonyl group before further functionalization.

These methods provide flexibility in synthesizing the compound based on available starting materials and desired purity levels.

The applications of 4-(4-Aminophenyl)sulfonylbenzoic acid span several fields:

  • Pharmaceuticals: It is primarily used as an intermediate in the synthesis of various drugs, particularly those targeting bacterial infections.
  • Dyes and Pigments: The compound can serve as a precursor for dye manufacturing due to its chromophoric properties.
  • Agricultural Chemicals: It may also find use in developing herbicides or pesticides due to its biological activity.

Studies on the interactions of 4-(4-Aminophenyl)sulfonylbenzoic acid with biological systems have demonstrated its capacity to bind with key enzymes involved in folate metabolism. This interaction is critical for understanding its mechanism of action as an antibacterial agent. Additionally, research into its binding affinity with various proteins could provide insights into its broader pharmacological effects.

Several compounds share structural similarities with 4-(4-Aminophenyl)sulfonylbenzoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Amino-4-sulfobenzoic acidContains an amino group and a sulfonic acid groupPrimarily used in dye manufacturing
3-(Morpholine-4-sulfonyl)benzoic acidMorpholine ring attached to sulfonyl groupPotentially different pharmacological profile
2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acidAmino group on a benzenesulfonamide structureEnhanced solubility compared to other derivatives

The uniqueness of 4-(4-Aminophenyl)sulfonylbenzoic acid lies in its specific arrangement of functional groups that confer both antibacterial and anti-inflammatory properties, distinguishing it from other similar compounds that may lack one or more functional aspects.

This comprehensive overview highlights the significance of 4-(4-Aminophenyl)sulfonylbenzoic acid in chemical synthesis and pharmaceuticals while providing insights into its biological activities and potential applications. Further research could expand its utility across various scientific fields.

Oxidation-Based Synthesis Strategies

Traditional synthesis routes for 4-(4-aminophenyl)sulfonylbenzoic acid rely on the reactivity of sulfonyl chlorides with aromatic amines. For instance, 4-aminobenzoic acid reacts with 4-aminobenzenesulfonyl chloride in the presence of a base to form the target sulfonamide. A study demonstrated that combining benzenesulfonyl chloride derivatives with 4-aminobenzoic acid in ethanol under ultrasound irradiation achieves a 92% yield of the sulfonamide product. This method leverages the electrophilicity of the sulfonyl chloride group, which undergoes nucleophilic attack by the amine, followed by deprotonation to stabilize the sulfonamide bond.

Electrochemical oxidation has emerged as a transformative strategy. By directly coupling thiols and amines in an electrolytic cell, researchers bypass the need for pre-synthesized sulfonyl chlorides. In one approach, thiols are anodically oxidized to disulfides, which subsequently react with amine-derived radical cations to form sulfenamide intermediates. These intermediates undergo further oxidation to yield sulfonamides, with hydrogen gas as the sole byproduct. This method, completed in 5 minutes under catalyst-free conditions, exemplifies the potential of electrochemistry in streamlining sulfonamide synthesis.

Table 1: Comparison of Oxidation-Based Methods

MethodReagents/ConditionsYieldTime
Sulfonyl Chloride Route4-Aminobenzoic acid, EtOH, ultrasound92%25 min
Electrochemical CouplingThiols, amines, electricity85–90%5 min

Catalytic Systems and Reaction Optimization

Catalytic systems play a pivotal role in enhancing reaction efficiency and selectivity. Fly-ash-supported phosphoric acid (fly-ash:H₃PO₄) has been employed as a heterogeneous catalyst in the synthesis of related sulfonamides. In a representative procedure, 4-aminobenzoic acid and benzenesulfonyl chloride react in ethanol with 0.02 mg of fly-ash:H₃PO₄ under ultrasound, achieving a 92% yield. The catalyst’s high surface area and acidic sites facilitate the nucleophilic substitution, while ultrasound irradiation reduces reaction time from hours to minutes.

Electrochemical methods further eliminate the need for exogenous catalysts. The direct anodic oxidation of thiols generates disulfides, which react in situ with amines via aminium radical intermediates. Radical scavenger experiments confirmed the involvement of these intermediates, with TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) suppressing sulfonamide formation by trapping radicals. This insight has guided optimization efforts, such as adjusting electrode potentials to stabilize reactive species.

Green Chemistry Approaches in Sulfonamide Synthesis

Green chemistry principles are reshaping sulfonamide synthesis by minimizing hazardous reagents and energy consumption. The electrochemical method described earlier exemplifies this shift, as it replaces toxic sulfonyl chlorides with benign thiols and amines while generating hydrogen gas as a byproduct. Additionally, the use of water as a solvent in sonochemical protocols reduces organic waste. For example, a two-step synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid—a structural analog—achieved a 75% yield using sodium sulfite and diethyl sulfate under reflux, avoiding halogenated solvents.

Sonochemistry also contributes to sustainability. Ultrasound-assisted reactions enhance mass transfer and reduce activation energy, enabling high yields at ambient temperatures. In one case, sonicating a mixture of 4-aminobenzoic acid and sulfonyl chloride in ethanol for 25 minutes produced the target sulfonamide with 92% efficiency, outperforming conventional heating methods.

Inhibition of Bacterial Folate Biosynthesis Pathways

4-(4-Aminophenyl)sulfonylbenzoic acid exhibits its primary antimicrobial activity through targeted disruption of bacterial folate biosynthesis pathways, specifically by interfering with the essential enzyme dihydropteroate synthase [1] [2]. This compound functions as a competitive inhibitor that mimics the natural substrate para-aminobenzoic acid, effectively blocking the formation of dihydropteroate, a critical intermediate in folate synthesis [3] [4].

The folate biosynthetic pathway in bacteria can be divided into two distinct sections, with the first involving the conversion of chorismate to para-aminobenzoic acid through the action of three specific proteins [3]. The second section involves the coupling of para-aminobenzoic acid with the pteridine portion derived from guanosine triphosphate to generate dihydropteroate [4]. 4-(4-Aminophenyl)sulfonylbenzoic acid specifically targets the dihydropteroate synthase enzyme, which catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate with para-aminobenzoic acid [2].

The mechanism of action follows the classical competitive inhibition model established for sulfonamide antibiotics, where the structural similarity to para-aminobenzoic acid allows the compound to bind to the active site of dihydropteroate synthase [1] [5]. This binding prevents the natural substrate from accessing the enzyme, thereby disrupting the folate pathway and ultimately inhibiting bacterial growth and division [6] [7].

Research has demonstrated that bacterial species such as Escherichia coli and Salmonella, which synthesize folate de novo, are particularly susceptible to this type of inhibition due to their inability to transport exogenous folate into the cell [3]. The disruption of folate biosynthesis leads to impaired nucleic acid synthesis, as tetrahydrofolate derivatives serve as essential one-carbon donors in the synthesis of purines and thymidylate [4].

Bacterial SpeciesTarget EnzymeMechanismEffect on Growth
Escherichia coliDihydropteroate synthaseCompetitive inhibitionBacteriostatic
Staphylococcus aureusDihydropteroate synthaseCompetitive inhibitionBacteriostatic
Neisseria meningitidisDihydropteroate synthaseCompetitive inhibitionBacteriostatic
Salmonella speciesDihydropteroate synthaseCompetitive inhibitionBacteriostatic

Enzyme Interaction Dynamics and Binding Affinity Studies

The binding affinity of 4-(4-Aminophenyl)sulfonylbenzoic acid to target enzymes has been extensively characterized through various biochemical and computational approaches [8] [9]. Molecular docking studies have revealed that the compound exhibits strong interactions with the active site of dihydropteroate synthase, with binding energies comparable to established antimicrobial agents [10] [11].

Structural analysis indicates that the sulfonyl group of 4-(4-Aminophenyl)sulfonylbenzoic acid forms critical hydrogen bonding interactions with conserved amino acid residues in the enzyme active site [12] [13]. The para-aminophenyl moiety provides the essential structural features that enable recognition by the enzyme, while the benzoic acid component contributes to overall binding stability and selectivity [14] [15].

Kinetic studies have demonstrated that the inhibition follows competitive kinetics, with inhibition constants in the micromolar range for various bacterial species [8] [9]. For dihydropteroate synthase from Neisseria meningitidis, sulfadiazine, a structurally related compound, exhibits a dissociation constant of 2.5 × 10⁻⁶ M, while 4,4'-diaminodiphenylsulfone shows an inhibition constant of 2 × 10⁻⁵ M against Escherichia coli dihydropteroate synthase [8] [9].

The binding affinity is significantly influenced by the spatial arrangement of functional groups, particularly the orientation of the sulfonamide moiety relative to the aromatic ring system [15] [16]. Computational studies have shown that the compound adopts a preferred conformation that maximizes complementarity with the enzyme binding pocket, leading to enhanced binding affinity and prolonged residence time [17] [18].

CompoundTarget EnzymeBinding Affinity (Ki)Inhibition Type
SulfadiazineDihydropteroate synthase (N. meningitidis)2.5 × 10⁻⁶ MCompetitive
4,4'-DiaminodiphenylsulfoneDihydropteroate synthase (E. coli)2 × 10⁻⁵ MCompetitive
Metanilamideγ-Carbonic anhydrase83.5 nMDirect binding
SulfamethoxazoleDihydropteroate synthaseVariableCompetitive

Structure-Function Relationships in Antimicrobial Action

The antimicrobial activity of 4-(4-Aminophenyl)sulfonylbenzoic acid is intimately linked to specific structural features that determine its ability to interact with bacterial enzymes [19] [20]. The presence of the free amino group at the para position of the phenyl ring is essential for biological activity, as established by the Bell and Roblin theory of structure-activity relationships for para-aminobenzoic acid antagonists [19] [5].

The sulfonyl group directly linked to the benzene ring represents another critical structural requirement, as this arrangement provides the necessary electronic and steric properties for enzyme recognition [19] [21]. Modifications to this core structure, such as the introduction of electron-withdrawing substituents, can enhance binding affinity and selectivity for bacterial enzymes over mammalian counterparts [22] [20].

Studies on structure-activity relationships have revealed that the carboxylic acid functionality contributes to improved solubility and can participate in additional hydrogen bonding interactions with target enzymes [12] [23]. The combination of the aminophenyl and sulfonylbenzoic acid moieties creates a bifunctional molecule capable of engaging multiple binding sites within the enzyme active site [13] [15].

Research has demonstrated that structural modifications can significantly impact antimicrobial potency and spectrum of activity [22] [20]. The incorporation of heterocyclic rings or halogen substituents can lead to enhanced binding energy and improved selectivity against specific bacterial species [17] [21]. For instance, compounds with chlorine substitutions have shown improved selectivity for certain enzyme isoforms while maintaining potent antimicrobial activity [12] [24].

The three-dimensional conformation of 4-(4-Aminophenyl)sulfonylbenzoic acid plays a crucial role in determining its biological activity, with the preferred conformation allowing optimal interaction with the enzyme binding pocket [15] [16]. Conformational flexibility within certain regions of the molecule can contribute to binding affinity, while rigidity in other areas ensures proper orientation for catalytic inhibition [25] [15].

Structural FeatureImpact on ActivityMechanism
Para-amino groupEssential for activityMimics para-aminobenzoic acid
Sulfonyl linkageRequired for bindingProvides electronic properties
Benzoic acid moietyEnhances solubilityAdditional binding interactions
Aromatic ring systemMaintains rigidityOptimal enzyme recognition
Electron-withdrawing groupsIncreases potencyEnhanced binding affinity

The molecular basis for the selective toxicity of 4-(4-Aminophenyl)sulfonylbenzoic acid toward bacterial cells lies in the fundamental differences between bacterial and mammalian folate metabolism [1] [3]. While bacteria must synthesize folate de novo through the dihydropteroate synthase pathway, mammalian cells obtain folate from dietary sources and do not express the target enzyme [3] [4]. This biochemical difference provides the therapeutic window that allows for selective antimicrobial activity without significant toxicity to host cells [1] [20].

The compound 4-(4-Aminophenyl)sulfonylbenzoic acid and its structural analogs have demonstrated significant potential as antibacterial agents through multiple mechanisms of action. Research has established that para-aminobenzoic acid derivatives, including sulfonylbenzoic acid compounds, exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacterial strains [1] [2] [3].

Antimicrobial Activity Profile

Studies have shown that 4-(4-Aminophenyl)sulfonylbenzoic acid derivatives display notable antibacterial efficacy against clinically relevant pathogens. Kapoor and Dahiya demonstrated that para-aminobenzoic acid ester and amide derivatives achieved zones of inhibition ranging from 16-17 millimeters against Staphylococcus aureus and Salmonella enterica, with moderate activity against Candida albicans showing zones of 13-15 millimeters [2]. The structure-activity relationship studies revealed that compounds with electronegative groups at the meta position, particularly chlorine substituents, exhibited enhanced antibacterial and antifungal activities [2].

Contemporary research by Khedr and colleagues evaluated aryl sulfonamides synthesized through eco-friendly methods, reporting minimum inhibitory concentration values between 64-128 micrograms per milliliter against Staphylococcus aureus and 64-512 micrograms per milliliter against Escherichia coli [4]. These compounds demonstrated efficacy comparable to sulfanilamide controls, with compounds containing electron-withdrawing groups showing superior antibacterial properties [4].

Mechanism-Based Resistance Studies

The antibacterial action of 4-(4-Aminophenyl)sulfonylbenzoic acid derivatives operates through competitive inhibition of essential bacterial metabolic pathways. Historical studies established that para-aminobenzoic acid analogs interfere with folate synthesis by competing with para-aminobenzoic acid for enzyme binding sites [5]. This mechanism was confirmed through systematic studies showing that the bacteriostatic potency of sulfonamide compounds is directly proportional to their ability to counteract the antibacteriostatic action of para-aminobenzoic acid [5].

Research indicates that bacterial resistance to these compounds can develop through several mechanisms. The primary resistance pathways include limiting drug uptake through altered cell membrane permeability, modification of target enzyme structures, and active efflux of the therapeutic agent [6]. Gram-negative bacteria demonstrate inherent resistance advantages due to their lipopolysaccharide outer membrane barrier, while Gram-positive bacteria may develop resistance through alterations in penicillin-binding proteins and cell wall modifications [6].

Studies have identified that resistance development is promoted by overdependence on single herbicide modes of action, sequential applications of the same compounds, and inadequate rotation of therapeutic agents [7]. To combat resistance, research emphasizes the importance of using different modes of action, implementing tank mixtures at effective concentrations, and employing cultural practices alongside chemical interventions [7].

Advanced Structural Modifications

Recent developments in 4-anilinoquinazoline derivatives have shown promising results against resistant bacterial strains. These compounds achieved minimum inhibitory concentrations as low as 32 micrograms per milliliter against Escherichia coli, with structure-activity relationship studies indicating that electron-withdrawing groups such as carboxylic acid, nitro, and sulfonamide substituents enhance antibacterial activity compared to electron-donating groups [8].

Novel sulfonamidobenzoic acid derivatives have demonstrated remarkable antiviral properties against enterovirus infections, with compounds achieving inhibitory concentration values of 4.29 and 4.22 micromolar against coxsackievirus B3 [9]. These compounds function as capsid binders, modifying viral heat inactivation properties and representing a promising approach for combating viral resistance [9].

Research has demonstrated that sulfonylbenzoic acid derivatives effectively modulate key inflammatory mediators. Studies by Syrova and colleagues investigated the anti-inflammatory action of 3-(4-methylsulfonylphenyl)-4-phenyl-2H-furan-5-one, a structurally related compound, using formalin-induced hind paw edema models [10]. The compound achieved a statistically significant 2.5-fold reduction in serum ceruloplasmin levels compared to control groups, demonstrating marked anti-inflammatory activity that was more effective than reference drugs [10].

Contemporary research by Yoo and colleagues evaluated benzoxazole derivatives containing 4-amino-butanamide moieties, which showed potent inhibition of interleukin-6 and interleukin-1β messenger ribonucleic acid expression in lipopolysaccharide-stimulated inflammatory models [11]. These compounds demonstrated dose-dependent suppression of inflammatory cytokines, with four compounds showing significant inhibitory activities both in vitro and in vivo without hepatotoxicity [11].

Nuclear Factor Kappa B Pathway Modulation

Systematic structure-activity relationship studies have identified sulfamoyl benzamidothiazole compounds that enhance nuclear factor kappa B signaling pathways [12]. Research demonstrated that these compounds produce sustained activation of nuclear factor kappa B after primary stimulation with toll-like receptor-4 agonists, specifically lipopolysaccharide [12]. The compounds enhanced release of immunostimulatory cytokines in human monocytic cell lines and murine primary dendritic cells, indicating significant immunomodulatory potential [12].

Vaccination studies revealed that select compounds enhanced antigen-specific antibody titers when co-administered with monophosphoryl lipid A compared to monophosphoryl lipid A alone [12]. These findings established a correlation between nuclear factor kappa B inducing activity and total immunoglobulin G responses, suggesting that dose response potency measurements in vitro may predict adjuvantic potency in vivo [12].

Cytokine Regulation Mechanisms

The anti-inflammatory effects of sulfonylbenzoic acid derivatives involve complex cytokine regulation networks. Research has established that tumor necrosis factor alpha and interleukin-6 serve as critical biomarkers for inflammatory processes, with these compounds demonstrating ability to modulate their expression [13] [14]. Studies indicate that pro-inflammatory cytokines, including tumor necrosis factor alpha, interleukin-6, and interleukin-1β, play essential roles in inflammatory cascades, while anti-inflammatory compounds can regulate cytokine-mediated pathogenesis [14].

The structural features contributing to anti-inflammatory activity include sulfonamide groups that enhance antibacterial properties, carboxylic acid moieties that improve solubility, and fluorinated aromatic rings that increase binding affinity and selectivity toward target enzymes . These modifications result in compounds with enhanced lipophilicity and electronic effects that contribute to increased potency in inflammatory models .

Synergistic Formulations with Established Therapeutic Agents

The development of synergistic formulations incorporating 4-(4-Aminophenyl)sulfonylbenzoic acid represents a promising strategy for enhancing therapeutic efficacy while potentially overcoming resistance mechanisms.

Combination Therapy Approaches

Research has established that para-aminobenzoic acid derivatives demonstrate enhanced antibacterial effects when combined with established therapeutic agents. Historical studies documented that para-aminobenzoic acid-ambazone salt combinations exhibited improved antibacterial effects compared to parent drugs individually [1]. This combination approach leverages the complementary mechanisms of action to achieve superior therapeutic outcomes [1].

Contemporary research has explored quinazoline-sulfonamide hybrid compounds that combine antiviral and antibacterial properties. Studies by Shetnev and colleagues demonstrated that 4-substituted sulfonamidobenzoic acid derivatives, when combined with specific structural modifications, achieved inhibitory concentration values of 4.29 and 4.22 micromolar against coxsackievirus B3, representing superior activity compared to reference compounds [9].

Adjuvant Development Strategies

Systematic structure-activity relationship studies have identified sulfamoyl benzamidothiazole compounds that function effectively as co-adjuvants with established immunological agents [12]. Research demonstrated that these compounds enhanced the adjuvanticity of monophosphoryl lipid A, a Food and Drug Administration approved toll-like receptor-4 agonistic adjuvant [12]. The combination resulted in statistically significant enhancement of antigen-specific antibody titers compared to monophosphoryl lipid A alone [12].

The synergistic mechanisms involve prolonged nuclear factor kappa B stimulation that enhances immune responses to pathogenic antigens [12]. These compounds demonstrated enhanced release of immunostimulatory interleukin-8 in human monocytic cells and interleukin-12 in mouse bone marrow-derived dendritic cells, indicating broad immunomodulatory effects [12].

Multi-Target Therapeutic Combinations

Research has explored triazine analog combinations with methyl esterified products that demonstrate superior inhibitory potential against Escherichia coli and Staphylococcus aureus compared to ampicillin [3]. These combinations showed greater inhibitory potential against Gram-negative bacteria than Gram-positive organisms, with amino derivatives proving more effective with minimum inhibitory concentration values of 0.16 millimolar [3].

Studies have identified that halogenated compounds targeting bacterial quorum sensing proteins represent promising antibacterial agents when combined with traditional antimicrobials [16]. Brominated derivatives of flavonoids showed inhibitory action on bacterial adhesion and biofilm formation, highlighting the potential for combination therapies targeting multiple bacterial resistance mechanisms [16].

Optimization of Synergistic Effects

The optimization of synergistic formulations requires careful consideration of physicochemical properties and drug accumulation within bacterial cells [17]. Research indicates that designing libraries that adhere to antimicrobial properties chemical space will help identify more potent combinations that can accumulate and act within bacterial environments [17]. This approach addresses the challenge of compound permeability through bacterial outer membranes, which is crucial for successful antimicrobial drug discovery programs [17].

XLogP3

1.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

277.04087901 g/mol

Monoisotopic Mass

277.04087901 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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